An In-depth Technical Guide to 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide, a heterocyclic compound featuring a highly functionalized 1,3,5-triazine core. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, synthesis, and potential therapeutic applications based on the well-established bioactivity of the 2,4-diamino-1,3,5-triazine scaffold.
Molecular Structure and Physicochemical Properties
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is characterized by a central s-triazine ring, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted at the C2, C4, and C6 positions. Specifically, the structure consists of two primary amino groups (-NH₂) at C4 and C6, and a propanamide side chain at C2.
The presence of multiple nitrogen atoms and the amino and amide functionalities imparts specific physicochemical properties to the molecule, such as hydrogen bonding capabilities, which are crucial for its interaction with biological targets.[1]
Structural Elucidation
The definitive structure of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide can be elucidated and confirmed using a combination of modern analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal signals corresponding to the protons of the amino groups, the methylene protons of the propanamide chain, and the amide protons. ¹³C NMR would show distinct peaks for the carbon atoms in the triazine ring and the propanamide side chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino and amide groups, and the C=O stretching of the amide.[2]
Physicochemical Data Summary
While specific experimental data for 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is not extensively available in public literature, the properties of its close analog, 3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile, provide valuable insights.
| Property | Value (for propanenitrile analog) | Reference |
| Molecular Formula | C₆H₈N₆ | [3] |
| Molecular Weight | 164.17 g/mol | [3] |
| XLogP3 | -0.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide
A plausible and efficient synthetic route to 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide involves a two-step process starting from commercially available reagents. This proposed pathway leverages established methodologies for the synthesis of 2,4-diamino-1,3,5-triazine derivatives and the hydrolysis of nitriles.[4][5]
Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide.
Experimental Protocols
Step 1: Synthesis of 3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile
This step is based on the green synthesis methodology for 2,4-diamino-1,3,5-triazines via microwave irradiation.[4]
-
To a microwave reactor vessel, add dicyandiamide (1.0 eq) and succinonitrile (1.2 eq).
-
Add a suitable solvent such as 1-pentanol or DMSO.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product will precipitate. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield 3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile.
Step 2: Hydrolysis to 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide
This step involves the controlled hydrolysis of the nitrile group to a primary amide.[6]
-
Suspend 3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., NaOH).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acid catalysis was used, neutralize the mixture with a suitable base (e.g., NaHCO₃) to precipitate the product. If base catalysis was used, neutralize with a suitable acid (e.g., dilute HCl).
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide.
Therapeutic Potential and Applications in Drug Development
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] The 2,4-diamino-1,3,5-triazine moiety, in particular, is a key pharmacophore in several approved drugs and clinical candidates.
Anticancer Activity
Many 2,4-diamino-1,3,5-triazine derivatives have demonstrated potent anticancer properties.[1] They often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.[1][8] The structural similarity of the diamino-triazine core to endogenous purines and pyrimidines allows these compounds to function as antimetabolites.
Caption: Potential mechanisms of anticancer activity for 2,4-diamino-1,3,5-triazine derivatives.
Other Potential Therapeutic Areas
Derivatives of 2,4-diamino-1,3,5-triazine have also been investigated for a variety of other therapeutic applications:
-
Antiviral Agents: As inhibitors of viral enzymes.
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory Agents: Through the inhibition of inflammatory pathways.[9]
-
Neurological Disorders: As blockers of neuronal voltage-gated sodium channels.[10]
The specific therapeutic potential of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide would need to be determined through rigorous biological screening and preclinical studies.
Characterization and Quality Control Workflow
A robust analytical workflow is essential for the characterization and quality control of synthesized 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide.
Caption: A typical workflow for the characterization and quality control of the synthesized compound.
Conclusion
3-(4,6-Diamino-1,3,5-triazin-2-yl)propanamide is a molecule of significant interest due to its core 2,4-diamino-1,3,5-triazine structure, a scaffold with proven therapeutic relevance. While specific data for this compound is emerging, its synthesis is achievable through established chemical transformations. The extensive body of research on related compounds strongly suggests its potential for biological activity, particularly in the realm of oncology. This guide provides a foundational understanding for researchers looking to explore the synthesis and therapeutic applications of this and related triazine derivatives. Further investigation into its biological properties is warranted to fully elucidate its potential in drug discovery and development.
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